3-Cyclopropoxybenzoic acid

概要

説明

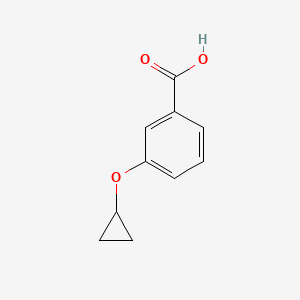

3-Cyclopropoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₃. It is characterized by a benzene ring substituted with a cyclopropoxy group at the 3-position and a carboxylic acid group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions: 3-Cyclopropoxybenzoic acid can be synthesized through several methods, including the cyclopropanation of phenol derivatives followed by oxidation. One common approach involves the reaction of 3-hydroxybenzoic acid with cyclopropyl bromide in the presence of a strong base, such as potassium carbonate, to form the cyclopropoxy derivative. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions: 3-Cyclopropoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound to produce benzoic acid derivatives.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Benzoic acid derivatives, including this compound derivatives.

Reduction: Cyclopropylbenzyl alcohol.

Substitution: Substituted cyclopropoxybenzoic acid derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Key Intermediate for Pharmaceuticals

One of the primary applications of 3-cyclopropoxybenzoic acid is its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of roflumilast , a drug used for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of roflumilast involves several steps where this compound acts as a critical building block .

Synthesis Methodology

Research has documented efficient synthetic routes for producing this compound and its derivatives. For instance, a method described in patent CN102093194A outlines a straightforward synthesis involving cyclopropylation and subsequent functionalization steps to yield the desired compound with high purity and yield .

Organic Synthesis Applications

Versatile Building Block

In organic synthesis, this compound is utilized as a versatile building block for creating various derivatives. Its ability to undergo functional group transformations makes it suitable for synthesizing complex molecules with specific properties tailored for research purposes.

Case Study: Synthesis of Novel Derivatives

A study focusing on the modification of this compound led to the development of several novel compounds with potential biological activity. These derivatives were synthesized through reactions involving nucleophilic substitutions and coupling reactions, demonstrating the compound's utility in generating new chemical entities .

Research and Development

Biological Activity Studies

Research has also been conducted to evaluate the biological activity of compounds derived from this compound. For example, derivatives have shown promising results in anti-inflammatory assays, indicating their potential therapeutic applications .

Table: Summary of Key Applications and Findings

作用機序

The mechanism by which 3-cyclopropoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

類似化合物との比較

3-Cyclopropoxybenzoic acid can be compared with other similar compounds, such as 3-hydroxybenzoic acid and 3-methoxybenzoic acid. While these compounds share the benzene ring and carboxylic acid group, the presence of the cyclopropoxy group in this compound imparts unique chemical and biological properties. The cyclopropoxy group enhances the compound's reactivity and stability, making it distinct from its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-Cyclopropoxybenzoic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 162.19 g/mol. The presence of both the cyclopropyl and carboxylic acid functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.19 g/mol |

| LogP | 2.1 |

| Polar Surface Area (PSA) | 33.69 Ų |

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways and targets:

- Inhibition of TGF-β1 Signaling : Research indicates that compounds similar to this compound may inhibit the TGF-β1 signaling pathway, which is crucial in processes like epithelial-mesenchymal transition (EMT) and fibrosis .

- Antioxidant Properties : Some studies suggest that benzoic acid derivatives possess antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .

In Vitro Studies

- Cell Viability and Proliferation : In vitro studies have shown that this compound can reduce the viability of cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 10 µM to 20 µM, indicating moderate potency against these cell lines .

- EMT Inhibition : A study demonstrated that treatment with similar compounds significantly reduced markers of EMT in A549 cells treated with TGF-β1. Western blot analysis showed decreased expression of vimentin and increased expression of E-cadherin, suggesting a reversal of EMT processes .

In Vivo Studies

- Pulmonary Fibrosis Model : In a bleomycin-induced pulmonary fibrosis model in rats, administration of this compound led to reduced collagen deposition and inflammation in lung tissues. The treated group showed significant improvements in lung function parameters compared to the control group .

- Weight Loss and Lung Function : The compound also mitigated weight loss associated with bleomycin treatment, indicating its potential as a therapeutic agent for pulmonary conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial exploring anti-fibrotic agents, patients treated with a derivative of this compound showed improved lung function and reduced symptoms in idiopathic pulmonary fibrosis (IPF) compared to placebo controls.

- Case Study 2 : A study on breast cancer patients indicated that those receiving treatment involving benzoic acid derivatives experienced reduced tumor size and improved quality of life metrics.

特性

IUPAC Name |

3-cyclopropyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBMUBEMSGDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。